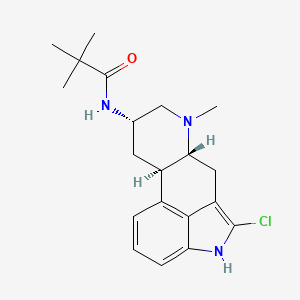
dorzolamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dorzolamide hydrochloride is a medication primarily used to treat high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. It is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dorzolamide hydrochloride involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, this compound, is then formed by reacting the intermediate with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain the pure hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
Dorzolamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfoxides, sulfones, and substituted sulfonamides .
Applications De Recherche Scientifique
Dorzolamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbonic anhydrase inhibitors.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in ophthalmology to manage glaucoma and ocular hypertension
Industry: Utilized in the development of new carbonic anhydrase inhibitors and related compounds.
Mécanisme D'action
Dorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically isoenzymes II and IV, in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased formation of aqueous humor and, consequently, lower intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetazolamide
- Methazolamide
- Brinzolamide
- Latanoprost
- Bimatoprost
Uniqueness
Dorzolamide hydrochloride is unique among carbonic anhydrase inhibitors due to its topical application, which minimizes systemic side effects compared to oral inhibitors like acetazolamide and methazolamide . Additionally, it has a specific action on ocular carbonic anhydrase, making it highly effective for treating glaucoma and ocular hypertension .
Propriétés
Numéro CAS |
122028-16-4 |
|---|---|
Formule moléculaire |
C10H16N2O4S3·HCl |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-[(E)-prop-1-enyl]benzonitrile](/img/structure/B1166966.png)
![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)

